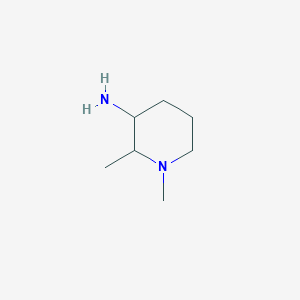

1,2-Dimetilpiperidin-3-amina

Descripción general

Descripción

1,2-Dimethylpiperidin-3-amine is a synthetic amine consisting of a piperidine ring . It has a molecular weight of 128.22 g/mol .

Synthesis Analysis

The synthesis of 1,2-Dimethylpiperidin-3-amine involves an enzymatic dynamic kinetic resolution-asymmetric reductive amination . Two enantiocomplementary imine reductases (IREDs) were identified for the synthesis of (3R,4R) and (3S,4S) 1-benzyl-N,4-dimethylpiperidin-3-amine .Molecular Structure Analysis

The molecular formula of 1,2-Dimethylpiperidin-3-amine is C7H16N2 . The InChI code is 1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

1,2-Dimethylpiperidin-3-amine has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

Este compuesto sirve como un intermedio quiral fundamental en la síntesis de productos farmacéuticos como tofacitinib, que se utiliza para tratar la artritis reumatoide .

Creación de Oligómeros Biomiméticos

1,2-Dimetilpiperidin-3-amina puede estar involucrada en la creación de oligómeros biomiméticos donde los 1,2,3-triazoles se utilizan como bioisósteros de amida o enlaces entre monómeros naturales .

Dendrímeros de Amina Alifática Poli-

Podría utilizarse en la síntesis de dendrímeros de amina alifática poli con aplicaciones en electrónica, atención médica, productos farmacéuticos y biotecnología .

Agentes Antimicrobianos

Los derivados de este compuesto tienen posibles aplicaciones como agentes antimicrobianos debido a sus características únicas .

Safety and Hazards

The safety data sheet for 1,2-Dimethylpiperidin-3-amine indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 1,2-dimethylpiperidin-3-amine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

Action Environment

It is known that the basicity of amines, including piperidine derivatives, can be influenced by factors such as the hybridization of the nitrogen atom .

Propiedades

IUPAC Name |

1,2-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWCETMUBQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

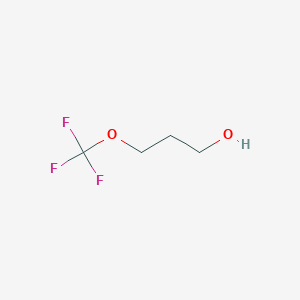

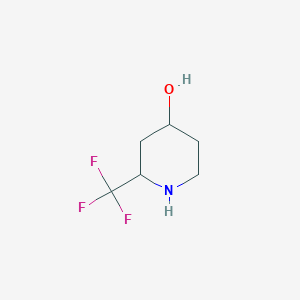

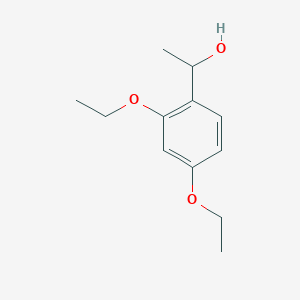

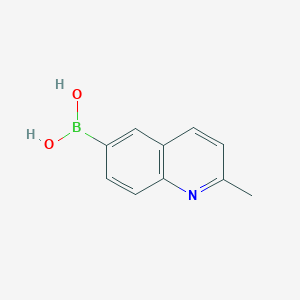

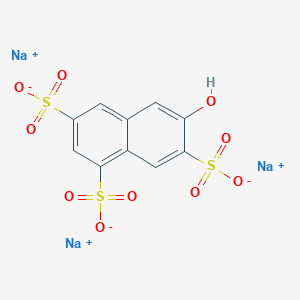

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)